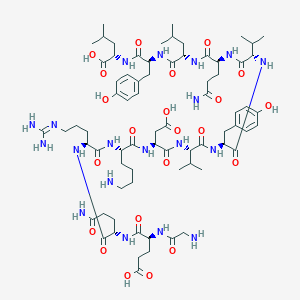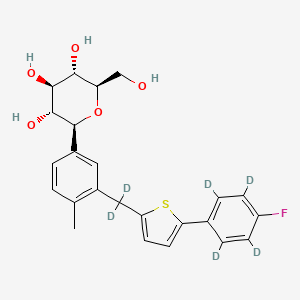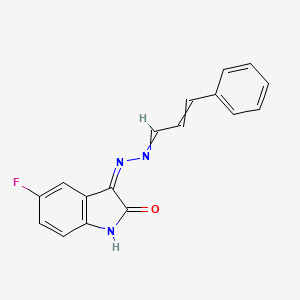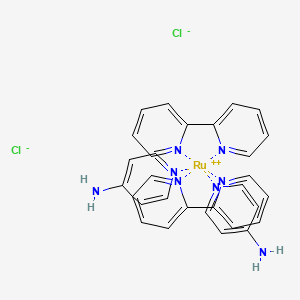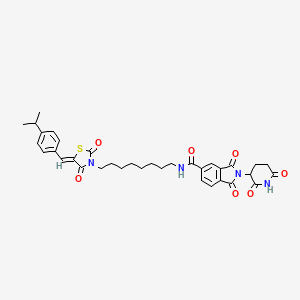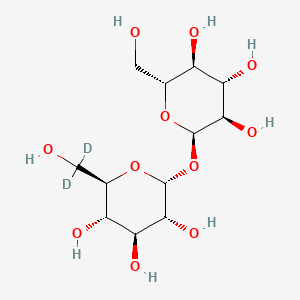
PPAR|A/|A agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxisome proliferator-activated receptor alpha agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. This compound has garnered significant attention due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sanguinarine, a natural product isolated from Sanguinaria canadensis, which is modified to enhance its activity as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 2 involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .
Aplicaciones Científicas De Investigación
Peroxisome proliferator-activated receptor alpha agonist 2 has a wide range of scientific research applications:
Biology: Investigated for its role in regulating lipid metabolism and inflammation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Industry: Utilized in the development of new drugs targeting peroxisome proliferator-activated receptor alpha.
Mecanismo De Acción
Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Peroxisome proliferator-activated receptor alpha agonist 2 is unique compared to other similar compounds due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity enhances its therapeutic potential by targeting multiple pathways involved in metabolic regulation . Similar compounds include:
Propiedades
Fórmula molecular |
C25H20O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27) |
Clave InChI |
QZISCDIMRVFENI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


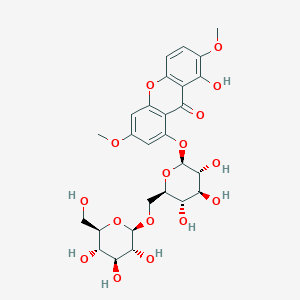
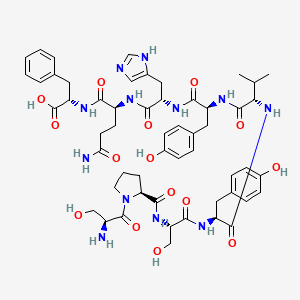
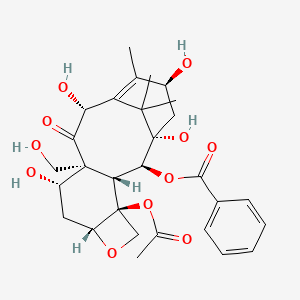
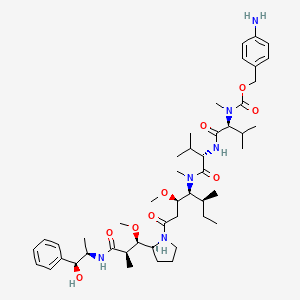
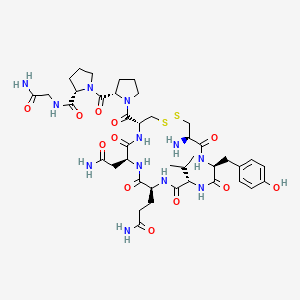

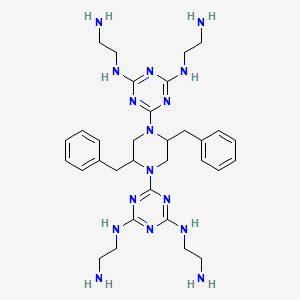
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
